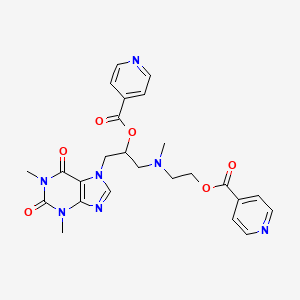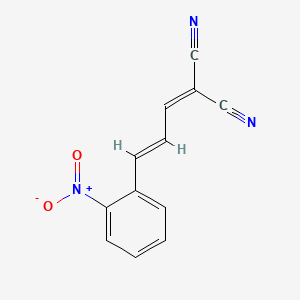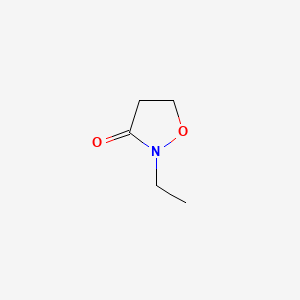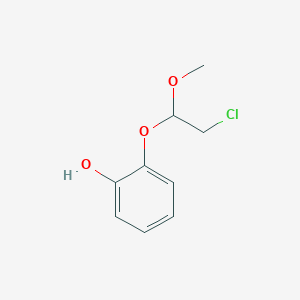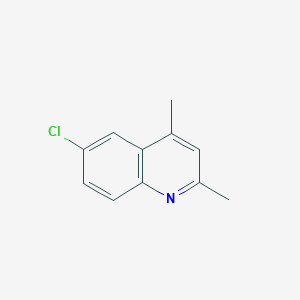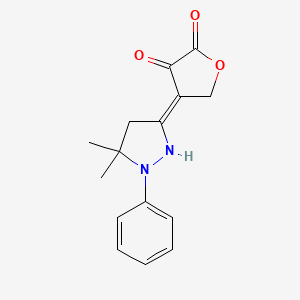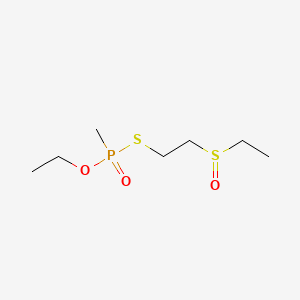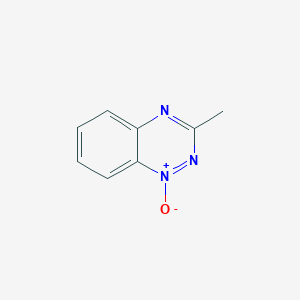![molecular formula C5H6O3 B14653551 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene CAS No. 53179-36-5](/img/structure/B14653551.png)
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,7-trioxabicyclo[221]hept-5-ene is a bicyclic organic compound that features a unique structure with three oxygen atoms incorporated into its bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene typically involves a Diels-Alder reaction. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be employed . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone, followed by hydrolysis with hydrochloric acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1-Methyl-2,3,7-trioxabicyclo[22
化学反応の分析
Types of Reactions
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form epoxides or other oxidized derivatives.
Substitution: Substitution reactions can occur at the methyl group or other reactive sites on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, epoxidation of the compound can yield epoxides, while reduction can lead to the formation of open-chain derivatives .
科学的研究の応用
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene has several scientific research applications:
作用機序
The mechanism by which 1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with different substituents and chemical properties.
Uniqueness
1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene is unique due to its three oxygen atoms within the bicyclic framework, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science .
特性
CAS番号 |
53179-36-5 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
114.10 g/mol |
IUPAC名 |
1-methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C5H6O3/c1-5-3-2-4(6-5)7-8-5/h2-4H,1H3 |
InChIキー |
HALJZYJCZSWUGL-UHFFFAOYSA-N |
正規SMILES |
CC12C=CC(O1)OO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


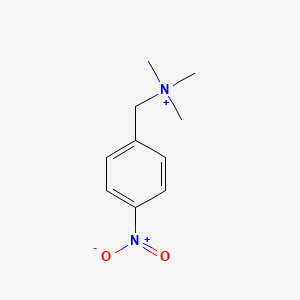
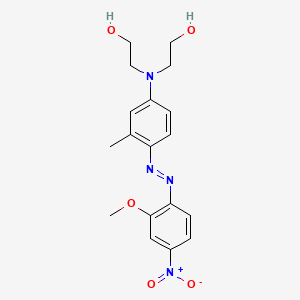
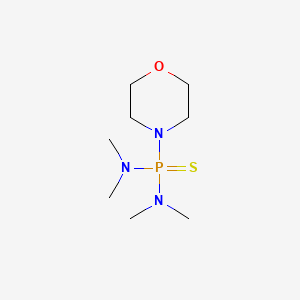

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
